molecular formula C9H5BrClNO B8248474 8-Bromo-3-chloroisoquinolin-5-ol

8-Bromo-3-chloroisoquinolin-5-ol

Cat. No.: B8248474
M. Wt: 258.50 g/mol
InChI Key: KMFXEHYSKIRTQQ-UHFFFAOYSA-N
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Description

8-Bromo-3-chloroisoquinolin-5-ol is a heterocyclic compound with the molecular formula C9H5BrClNO and a molecular weight of 258.5 g/mol . This compound is characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to an isoquinoline ring.

Scientific Research Applications

8-Bromo-3-chloroisoquinolin-5-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3-chloroisoquinolin-5-ol typically involves the bromination and chlorination of isoquinoline derivatives. One common method includes the reaction of isoquinoline with bromine and chlorine under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the isoquinoline ring . The reaction conditions often involve the use of solvents such as chloroform or dichloromethane and may require the presence of catalysts to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-3-chloroisoquinolin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 8-Bromo-3-chloroisoquinolin-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

8-Bromo-3-chloroisoquinolin-5-ol can be compared with other isoquinoline derivatives such as:

The uniqueness of this compound lies in the combination of bromine, chlorine, and hydroxyl groups on the isoquinoline ring, which imparts distinct chemical properties and potential for diverse applications .

Properties

IUPAC Name

8-bromo-3-chloroisoquinolin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO/c10-7-1-2-8(13)5-3-9(11)12-4-6(5)7/h1-4,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFXEHYSKIRTQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NC(=CC2=C1O)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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